n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of phenylacetic acid with succinic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or halogenated products .
Scientific Research Applications
N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Contains a benzonitrile group instead of a phenyl group.
N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide: Contains additional trifluoromethyl and methoxybenzyl groups.
Uniqueness
N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide is unique due to its specific combination of a pyrrolidinone ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
30820-34-9 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)13-10-7-11(16)14(12(10)17)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,15) |
InChI Key |
OEQBZSMSNWQXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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